Orotic Acid-13C5 Monohydrate
Description
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Properties
Molecular Formula |
¹³C₅H₅N₂O₅ |
|---|---|
Molecular Weight |
178.07 |
Synonyms |
1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid-13C5 Monohydrate |
Origin of Product |
United States |
Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation
Fundamentals of ¹³C Metabolic Flux Analysis with Orotic Acid-¹³C₅ Monohydrate
¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantitatively studying cellular metabolism. d-nb.info It involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites. nih.gov This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes—the rates of conversion of metabolites through enzymatic reactions. nih.govfrontiersin.org
Tracing Carbon Atom Movement in Biochemical Networks
The fundamental principle behind using Orotic Acid-¹³C₅ Monohydrate in MFA is the ability to trace the journey of its five labeled carbon atoms. When cells take up this labeled compound, it enters specific metabolic pathways. As it is converted into subsequent molecules, the ¹³C atoms are incorporated into their structures. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the extent and pattern of this isotopic labeling in various metabolites. springernature.commdpi.com This allows researchers to map the flow of carbon through the network, confirming pathway activities and identifying connections between different metabolic processes. nih.gov The comprehensive labeling of all five carbon atoms in Orotic Acid-¹³C₅ Monohydrate makes it particularly valuable for achieving high-precision measurements of carbon atom movement.
Quantitative Flux Determination in Cellular Systems
By analyzing the specific patterns of ¹³C incorporation, known as isotopomer distributions, researchers can do more than just trace pathways; they can determine the quantitative rates (fluxes) of the reactions within those pathways. nih.govfrontiersin.org For example, the degree of dilution of the ¹³C label in a downstream product can indicate the relative contributions of different incoming metabolic routes to its synthesis. nih.govcreative-proteomics.com Computational algorithms are used to fit the experimentally measured isotopomer data to a metabolic model, which then calculates the flux values for numerous reactions simultaneously. nih.govresearchgate.net This quantitative approach enables scientists to identify metabolic bottlenecks, understand how cells regulate their metabolism under different conditions, and pinpoint which pathways are most active. nih.gov
Investigation of Pyrimidine (B1678525) Biosynthesis Pathways
A primary application of Orotic Acid-¹³C₅ Monohydrate is the detailed investigation of pyrimidine biosynthesis. Pyrimidines are essential building blocks for DNA and RNA. creative-proteomics.com Cells can produce them through two main routes: the de novo synthesis pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. creative-proteomics.comfrontiersin.org
De Novo Pyrimidine Synthesis Pathway Dynamics
The de novo synthesis of pyrimidines is a crucial process, especially in rapidly proliferating cells like cancer cells. creative-proteomics.comfrontiersin.org This pathway involves a series of enzymatic steps, starting with simple molecules like glutamine, bicarbonate, and aspartate, and proceeding through orotic acid to form uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidines. creative-proteomics.comditki.com By supplying cells with Orotic Acid-¹³C₅ Monohydrate, researchers can directly probe the latter stages of this pathway. researchgate.net The incorporation of the ¹³C₅-labeled orotate (B1227488) into UMP and subsequent pyrimidine nucleotides provides a direct measure of the activity of the enzymes UMP synthase, which catalyzes the conversion of orotic acid to UMP. frontiersin.orgliberty.edu This allows for the study of the pathway's regulation and its response to various stimuli or inhibitors. nih.gov
Role of Orotic Acid-¹³C₅ Monohydrate in Differentiating Metabolic Routes
The relative activity of the de novo and salvage pathways for pyrimidine synthesis can vary significantly depending on cell type and physiological state. creative-proteomics.comresearchgate.net Orotic Acid-¹³C₅ Monohydrate is instrumental in dissecting the contributions of each route. Since orotic acid is a specific intermediate of the de novo pathway, the appearance of ¹³C-labeled pyrimidines following the administration of labeled orotic acid is a definitive indicator of de novo synthesis activity. nih.govresearchgate.net By comparing the labeling patterns from Orotic Acid-¹³C₅ Monohydrate with those from other labeled precursors that can enter the salvage pathway (like labeled uridine), researchers can quantify the relative flux through each pathway. nih.gov This is critical for understanding cellular strategies for nucleotide supply and has implications for developing therapies that target nucleotide metabolism. nih.govfrontiersin.org
Nucleotide Metabolism and Turnover Studies
Beyond pathway elucidation, Orotic Acid-¹³C₅ Monohydrate is used to study the broader dynamics of nucleotide metabolism and turnover. Nucleotide pools are in a constant state of flux, with ongoing synthesis, degradation, and interconversion. By introducing a pulse of ¹³C-labeled orotic acid, researchers can track the rate at which new pyrimidine nucleotides are synthesized and incorporated into RNA and DNA. pnas.org Subsequent monitoring of the decline in the ¹³C label within these nucleic acids over time provides a measure of their turnover rate. This information is vital for understanding processes like cell growth, DNA repair, and the cellular response to metabolic stress. nih.gov Stable isotope tracing with precursors like labeled orotic acid offers a powerful method to quantitatively measure these complex and intersecting pathways in cells and tissues. nih.gov
Elucidating Rates and Regulation of Nucleotide Synthesis
The de novo synthesis of pyrimidine nucleotides is a fundamental and energetically demanding process essential for cell growth and proliferation. egyankosh.ac.in Orotic Acid-13C5 Monohydrate is instrumental in dissecting this pathway. By introducing the labeled orotic acid to cells, researchers can trace the movement of the ¹³C atoms through the pyrimidine synthesis pathway. This allows for the precise measurement of flux through key enzymes and the identification of rate-limiting steps.
Mass spectrometry is a primary analytical technique used in these studies. As the labeled orotate is converted into downstream metabolites, the mass of these molecules increases by five daltons, reflecting the incorporation of the five ¹³C atoms. smolecule.com This mass shift enables clear differentiation between pre-existing (unlabeled) and newly synthesized nucleotides. By analyzing the isotopic enrichment of various intermediates and final products over time, a dynamic picture of nucleotide synthesis can be constructed.
Key research findings from such studies include the identification of regulatory nodes within the pathway. For instance, by quantifying the conversion of labeled orotic acid to Uridine Monophosphate (UMP), the activity of the bifunctional enzyme UMP synthase can be directly assessed. ncats.io This provides insights into how factors like nutrient availability or pharmacological interventions impact nucleotide production.
Incorporation of Labeled Orotic Acid into Downstream Nucleotides
The primary fate of orotic acid in the de novo pyrimidine pathway is its conversion to Orotidine (B106555) 5'-monophosphate (OMP) and subsequently to UMP. uoanbar.edu.iq The use of this compound allows for the direct observation and quantification of this incorporation. Once UMP is synthesized, it can be further phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), or converted to Cytidine (B196190) Triphosphate (CTP). uoanbar.edu.iq
The comprehensive labeling of this compound ensures that the entire carbon skeleton of the pyrimidine ring is traceable. This is particularly valuable for understanding the branching of the pathway and the relative fluxes towards RNA and DNA synthesis. By analyzing the isotopic labeling patterns in ribonucleotides and deoxyribonucleotides, researchers can determine the rates at which these essential building blocks are being produced.
| Metabolite | Expected Mass Shift (Da) with ¹³C₅-Orotate | Significance in Pathway Analysis |
| Orotidine 5'-monophosphate (OMP) | +5 | Direct product of OPRT activity |
| Uridine Monophosphate (UMP) | +5 | Key intermediate in pyrimidine synthesis |
| Uridine Triphosphate (UTP) | +5 | Precursor for RNA synthesis |
| Cytidine Triphosphate (CTP) | +5 | Precursor for RNA and DNA synthesis |
Enzyme Kinetics and Specificity Studies
The isotopic label in this compound also facilitates detailed studies of the enzymes involved in pyrimidine metabolism.
Analysis of Orotate Phosphoribosyltransferase (OPRT) Activity
Using this compound as a substrate, the kinetics of OPRT can be precisely measured. By incubating the enzyme with the labeled substrate and analyzing the rate of formation of ¹³C₅-OMP via techniques like liquid chromatography-mass spectrometry, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. These studies are crucial for understanding the enzyme's catalytic efficiency and how it is affected by inhibitors or activators. A recent study developed a novel fluorescence method for measuring OPRT activity by quantifying the decrease in orotic acid. mdpi.com
Mechanistic Studies of Dihydroorotate (B8406146) Dehydrogenase (DHODH) Activity
Dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate, the fourth step in de novo pyrimidine biosynthesis. wikipedia.orgchemicalbook.com While this compound is the product of this reaction, its use in conjunction with unlabeled dihydroorotate can provide insights into the enzyme's mechanism.
For instance, isotope-trapping experiments can be designed to study the binding and release of orotate from the active site. Furthermore, understanding the kinetics of the reverse reaction (the reduction of orotate to dihydroorotate) can be facilitated by the use of labeled orotate. Mechanistic studies have revealed that the process differs between classes of DHODH, with some following a concerted mechanism and others a stepwise mechanism. wikipedia.org Quantum mechanical and molecular mechanical studies have been employed to further elucidate the reaction mechanism at a molecular level. nih.gov
Interrogation of Related Metabolic Cycles
Metabolic pathways are often interconnected, and the study of one can provide valuable information about another. This is particularly true for the relationship between pyrimidine synthesis and the urea (B33335) cycle.
Urea Cycle Linkages and Intermediate Tracing
The urea cycle is the primary pathway for the detoxification of ammonia (B1221849) in the liver. nih.gov A key link to pyrimidine synthesis occurs through the intermediate carbamoyl (B1232498) phosphate (B84403). In the liver mitochondria, carbamoyl phosphate is a substrate for the urea cycle. However, when urea cycle function is impaired, carbamoyl phosphate can exit the mitochondria and enter the cytoplasm, where it stimulates the de novo pyrimidine synthesis pathway, leading to an overproduction of orotic acid. nih.gov
This connection makes urinary orotic acid a critical diagnostic marker for certain urea cycle disorders, such as Ornithine Transcarbamoylase (OTC) deficiency. southtees.nhs.uk In these conditions, the accumulation of ammonia leads to a shunting of carbamoyl phosphate into pyrimidine synthesis, resulting in elevated levels of orotic acid in the urine. nih.govsouthtees.nhs.uk
The Role of this compound in Modern Metabolic Research
This compound is a stable isotope-labeled version of orotic acid, an essential intermediate in the de novo biosynthesis of pyrimidine nucleotides. omicsonline.orgresearchgate.net Its structure incorporates five Carbon-13 (¹³C) isotopes, making it a powerful tool for researchers studying cellular metabolism. d-nb.info This isotopic labeling allows for the precise tracking of carbon atoms as they move through complex biochemical networks, a technique known as Metabolic Flux Analysis (MFA). nih.govresearchgate.net
Impact on Other Central Carbon Metabolism Pathways
The de novo pyrimidine (B1678525) synthesis pathway, where orotic acid is a key intermediate, does not operate in isolation. It is intricately connected to central carbon metabolism, drawing on precursors from pathways like the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle. Consequently, the activity of pyrimidine synthesis can influence the fluxes of these core pathways.
The synthesis of the pyrimidine ring requires aspartate, which is derived from the TCA cycle intermediate oxaloacetate. d-nb.info Furthermore, the conversion of orotic acid to the nucleotide orotidine (B106555) 5'-monophosphate (OMP) requires 5-phospho-α-D-ribose 1-diphosphate (PRPP), a product of the Pentose Phosphate Pathway. creative-proteomics.com Therefore, a high demand for pyrimidine nucleotides can increase the outflow of intermediates from both the TCA cycle and the PPP.
Direct evidence of orotic acid's influence on central carbon metabolism comes from a study on cerebral cortical astrocytes under hypoxic conditions. This research utilized nuclear magnetic resonance (NMR) spectroscopy to trace the metabolism of [2-¹³C]acetate, a substrate that labels the TCA cycle. nih.gov The study found that the presence of orotic acid led to increased ¹³C enrichment in citrate (B86180) and glutamine, key metabolites in and derived from the TCA cycle. nih.gov This suggests that orotic acid treatment promoted a more active mitochondrial metabolism, specifically enhancing the flux through the TCA cycle. nih.gov The drug increased the utilization of acetate (B1210297) to levels seen under normal oxygen conditions, indicating a restoration of mitochondrial activity. nih.gov
The table below presents key findings from the study on astrocytes.
| Condition | Metabolite | Observation with Orotic Acid Treatment | Implied Metabolic Impact |
| Hypoxia/Reoxygenation | Citrate | Increased ¹³C enrichment | Increased TCA Cycle Activity |
| Hypoxia/Reoxygenation | Glutamine | Increased ¹³C enrichment | Increased TCA Cycle Activity |
| Hypoxia/Reoxygenation | Acetate | Increased utilization to normoxic levels | Increased Mitochondrial Metabolism |
| Hypoxia/Reoxygenation | Uridine (B1682114) Diphosphoryl Sugars | Higher intracellular concentrations | Stimulation of Pyrimidine Nucleotide Pool |
| Data sourced from an NMR spectroscopy study on cerebral cortical astrocytes. nih.gov |
These findings demonstrate that providing a pyrimidine precursor can stimulate TCA cycle activity, likely to meet the energetic and biosynthetic demands of nucleotide synthesis. This connection underscores the importance of viewing cellular metabolic networks as a highly integrated system, where perturbations in one pathway can have significant effects on others.
Advanced Analytical Methodologies Employing Orotic Acid 13c5 Monohydrate
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry, a powerful analytical technique for measuring the mass-to-charge ratio of ions, is a cornerstone for studies involving Orotic Acid-13C5 Monohydrate. The known mass difference between the labeled compound and its naturally occurring counterpart enables clear differentiation and accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Quantification and Isotope Ratio Analysis
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are premier techniques for the analysis of orotic acid in biological matrices. nih.gov These methods offer high sensitivity and specificity, allowing for the quantification of orotic acid even at very low concentrations. nih.gov In a typical LC-MS/MS workflow, the sample, often urine, undergoes minimal preparation, such as dilution, before being injected into the system. nih.govunifi.it The liquid chromatography component separates orotic acid from other molecules in the sample based on its chemical properties. Following separation, the compound enters the mass spectrometer, where it is ionized.
For quantification, a method called selected reaction monitoring (SRM) is frequently employed. nih.gov In this approach, the mass spectrometer is set to detect a specific precursor ion of orotic acid (m/z 155) and its characteristic fragment ion (m/z 111). nih.gov The use of this compound as an internal standard is crucial for accurate quantification, as it co-elutes with the unlabeled orotic acid and experiences similar ionization and fragmentation, correcting for any variations in the analytical process. isotope.com This isotope dilution mass spectrometry approach has been used to establish age-related reference intervals for orotic acid in urine, plasma, and dried blood spots. science.gov
Validated LC-MS/MS methods have demonstrated high precision and linearity, with quantification limits for orotic acid derivatives reaching as low as 0.1 ng/mL. One such method utilized a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile, achieving a purity of 99.2% for the monohydrate form.
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics Research
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for profiling organic acids, including orotic acid, in biological samples. metbio.net In GC-MS, analytes are first derivatized to make them volatile before being separated based on their boiling points and interaction with the GC column. metbio.net The separated compounds are then introduced into the mass spectrometer for detection and identification.
GC-MS has been instrumental in metabolomics research for identifying and quantifying a wide range of metabolites. hmdb.ca The use of stable isotope-labeled internal standards, such as isotopically labeled orotic acid, is recommended to ensure the accuracy of the analysis and to monitor for any potential loss of the analyte during sample preparation or injection. metbio.net For instance, it has been noted that orotic acid can sometimes be unstable upon injection into the GC, and a stable isotope can help to account for this. metbio.net
The Golm Metabolome Database contains GC-MS spectral data for trimethylsilyl (B98337) (TMS) derivatives of orotic acid, which are commonly used in metabolomics studies. hmdb.ca
Isotope-Ratio Mass Spectrometry (IR-MS) for Precise Isotopic Enrichment Measurement
Isotope-Ratio Mass Spectrometry (IR-MS) is a specialized form of mass spectrometry designed for the highly precise measurement of isotope ratios. The 13C5 labeling in this compound makes it an excellent tracer for metabolic flux analysis studies, where the goal is to track the movement of atoms through metabolic pathways. IR-MS can accurately determine the enrichment of 13C in metabolic intermediates and end-products derived from the labeled orotic acid. This information is critical for understanding the kinetics of pyrimidine (B1678525) metabolism and identifying potential metabolic bottlenecks.
Utility as an Internal Standard in Quantitative Metabolite Analysis
The primary application of this compound in quantitative analysis is its use as an internal standard. isotope.com An ideal internal standard should behave chemically and physically similarly to the analyte of interest. Since this compound has the same chemical structure as natural orotic acid, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. isotope.com The key difference is its higher mass due to the five 13C atoms.
By adding a known amount of this compound to a sample, any loss of analyte during sample preparation or fluctuations in instrument response can be corrected for by comparing the signal of the unlabeled orotic acid to the signal of the labeled internal standard. This isotope dilution technique is considered the gold standard for quantitative accuracy in mass spectrometry. labstandards.eu
Table 1: Applications of this compound in Mass Spectrometry
| Analytical Technique | Specific Application | Key Findings/Advantages |
|---|---|---|
| LC-MS/MS | Quantification of orotic acid in biological fluids | High sensitivity and specificity; enables diagnosis of metabolic disorders. nih.govmdpi.com |
| GC-MS | Metabolomic profiling of organic acids | Comprehensive analysis of metabolites; use of labeled standard ensures accuracy. metbio.net |
| IR-MS | Metabolic flux analysis | Precise measurement of isotopic enrichment to track metabolic pathways. |
| Isotope Dilution MS | Internal standard for quantitative analysis | Gold standard for accuracy by correcting for analytical variability. isotope.comlabstandards.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. In the context of metabolic studies, NMR can be used to identify and quantify metabolites in complex biological samples.
13C NMR for Positional Isomer Resolution and Isotopic Pattern Determination
The incorporation of five 13C atoms in this compound significantly enhances its utility in 13C NMR spectroscopy. 13C NMR can provide detailed information about the carbon skeleton of a molecule. The strategic placement of the 13C labels allows for the resolution of positional isomers and the determination of specific isotopic patterns in metabolites derived from the labeled orotic acid. This level of detail is crucial for elucidating complex metabolic transformations and understanding the precise flow of carbon atoms within a metabolic network. Studies have shown that 13C labeling leads to improved spectroscopic resolution and sensitivity in NMR analysis.
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Orotic acid | |
| Uracil (B121893) | |
| Uridine (B1682114) monophosphate | |
| Acetonitrile |
Integration with Mass Spectrometry Data for Comprehensive Flux Analysis
The integration of this compound with mass spectrometry (MS) is fundamental to conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique quantifies the rates (fluxes) of metabolic pathways within a cell at a specific point in time. nih.govplos.org By introducing this compound as a tracer, researchers can follow the journey of the five labeled carbon atoms as they are incorporated into downstream metabolites of the pyrimidine biosynthesis pathway.
The core of the analysis lies in measuring the mass isotopomer distributions (MIDs) of key metabolites using mass spectrometry. plos.org When a cell culture is fed the ¹³C-labeled orotic acid, the enzymes in the pyrimidine pathway process it. The resulting products, such as Uridine Monophosphate (UMP) and subsequent nucleotides, will contain the ¹³C atoms, making them heavier than their unlabeled counterparts. Mass spectrometry precisely measures this mass shift and the relative abundance of each isotopomer (molecules that differ only in their isotopic composition).
Computational algorithms are then used to analyze these MIDs. nih.gov By developing a metabolic model of the pathway and comparing the experimentally measured MIDs with the MIDs predicted by the model, researchers can deduce the intracellular metabolic fluxes. nih.govnih.gov This approach allows for the identification of active metabolic routes, the discovery of pathway bottlenecks, and a deeper understanding of how cells regulate pyrimidine synthesis. rsc.org For instance, observing ¹⁵N isotopes alongside ¹³C can provide further evidence for nitrogen-carrying reactions in nucleotide metabolism. rsc.org The high precision of modern mass spectrometers, such as Orbitrap instruments, enhances the quality of flux maps derived from this data. nih.gov
Table 1: Illustrative Mass Isotopomer Distribution in Pyrimidine Pathway Following Orotic Acid-13C5 Labeling This table presents a hypothetical scenario to illustrate how mass spectrometry detects the incorporation of labeled carbon atoms from Orotic Acid-13C5 into a downstream metabolite.
| Metabolite | Unlabeled (M+0) Mass (m/z) | Fully Labeled (M+5) Mass (m/z) | Observed Isotopomers | Implication for Flux Analysis |
|---|---|---|---|---|
| Orotic Acid | 156.01 | 161.03 | M+5 | Confirms uptake of the labeled tracer. |
| Orotidine (B106555) 5'-monophosphate (OMP) | 368.05 | 373.06 | M+5 | Indicates active Orotate (B1227488) phosphoribosyltransferase. |
| Uridine 5'-monophosphate (UMP) | 324.04 | 328.05 (M+4) | M+4 | Demonstrates flux through OMP decarboxylase (loss of one ¹³CO₂). |
Chromatographic Separation Techniques for Labeled Analytes
Effective analysis of labeled metabolites from complex biological samples requires robust separation techniques prior to mass spectrometry detection. The choice of chromatography is critical for resolving the analyte of interest, Orotic Acid-13C5, and its metabolic products from a multitude of other cellular components.
Ion-Exclusion Chromatography for Biological Matrix Resolution
Ion-Exclusion Chromatography (IEC) is a highly effective technique for the separation and analysis of organic acids, including orotic acid, from complex biological matrices. science.govdiduco.com This method is particularly well-suited for separating hydrophilic and structurally diverse organic acids. diduco.com The separation mechanism relies on the principle of charge exclusion, where ionic analytes are repelled by the similarly charged stationary phase (a sulfonated resin in the H+ form) and elute earlier, while neutral or weakly ionized compounds can penetrate the resin pores and are retained longer. sigmaaldrich.com
In practice, IEC has been successfully used to quantify orotic acid in fermentation broths and to determine various organic acids in food products like wine and fruit juices. sigmaaldrich.comvulcanchem.com The use of a dilute mineral acid, such as sulfuric acid, as the mobile phase is common, and the technique can be coupled with conductivity detection or mass spectrometry. science.govresearchgate.net For ¹³C-labeled compounds, coupling IEC with MS is essential. The use of a stable isotope-labeled internal standard, such as this compound itself, is the ideal approach to correct for matrix effects and variations during sample preparation and analysis, thereby improving precision and accuracy. thermofisher.com
Table 2: Typical Parameters for Ion-Exclusion Chromatography of Organic Acids This table provides a summary of common conditions used in IEC methods for organic acid analysis, based on published research.
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Ion-exclusion column (e.g., Aminex HPX-87H, IonPac ICE-AS6) | science.govdiduco.comphenomenex.com |
| Mobile Phase (Eluent) | Dilute sulfuric acid (e.g., 0.5 - 3 mmol/L) or other acids like hexafluorobutyric acid | science.govdiduco.comresearchgate.net |
| Flow Rate | 0.4 - 1.0 mL/min | science.govdiduco.com |
| Temperature | 25 - 60 °C | science.govdiduco.com |
| Detection | Conductivity, UV, or Mass Spectrometry (MS) | sigmaaldrich.comthermofisher.com |
| Sample Preparation | Filtration (0.22-μm filter), Solid Phase Extraction (SPE), or Dialysis | sigmaaldrich.comresearchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is an indispensable tool for the separation of highly polar and hydrophilic compounds that are poorly retained on traditional reversed-phase columns. researchgate.netnih.gov This makes it exceptionally suitable for metabolomics studies involving polar analytes like amino acids, organic acids, sugars, and nucleotides, including orotic acid and its derivatives. mdpi.comnih.gov HILIC separates compounds based on their partitioning between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent like acetonitrile. researchgate.net
The use of HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) is a powerful approach for targeted metabolomics. nih.govspringernature.com This combination allows for the sensitive and specific quantification of dozens or even hundreds of polar metabolites in a single run. nih.gov For stable isotope tracing studies, HILIC-MS/MS can effectively separate and detect the unlabeled (¹²C) and labeled (¹³C) isotopomers of metabolites like orotic acid. springernature.comprinceton.edu The zwitterionic column ZIC-HILIC, often operated at a neutral pH, has demonstrated excellent performance for profiling a wide range of hydrophilic metabolites in complex samples like human plasma and urine. nih.gov The acetonitrile-rich mobile phases typical of HILIC are also advantageous for electrospray ionization (ESI)-MS, often leading to improved sensitivity. researchgate.net
Table 3: Comparison of IEC and HILIC for Labeled Orotic Acid Analysis
| Feature | Ion-Exclusion Chromatography (IEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Primary Retention Mechanism | Charge exclusion, Donnan exclusion | Partitioning into an adsorbed water layer on a polar stationary phase |
| Typical Analytes | Strong and weak organic acids, alcohols | Very polar and hydrophilic compounds (e.g., amino acids, nucleotides, sugars) |
| Stationary Phase | Sulfonated polystyrene-divinylbenzene resin (H+ form) | Silica (B1680970), or silica bonded with polar functional groups (e.g., amide, zwitterionic) |
| Mobile Phase | Aqueous acid (e.g., dilute H₂SO₄) | High percentage of organic solvent (e.g., >80% acetonitrile) with an aqueous buffer |
| Suitability for Orotic Acid | Excellent, especially for separating from other organic acids in simple to moderately complex matrices. science.govsigmaaldrich.com | Excellent, especially for comprehensive metabolomic profiling of polar compounds including nucleotides. nih.govnih.gov |
| MS Compatibility | Good, but aqueous acidic mobile phases can sometimes require specific interface conditions. | Excellent, as high organic content is ideal for ESI, leading to high sensitivity. researchgate.net |
Experimental Models and Systems in Orotic Acid 13c5 Monohydrate Research
In Vitro Cell Culture Models
In vitro cell culture provides a controlled environment to study cellular metabolism with high precision. The use of Orotic Acid-13C5 Monohydrate in these systems enables detailed investigation of pyrimidine (B1678525) biosynthesis and its role in cellular reprogramming under various conditions.
Stable isotope tracing using this compound is a cornerstone of metabolic flux analysis (MFA) in cell culture. researchgate.netcreative-proteomics.com In these experiments, cells are grown in a medium where standard orotic acid is replaced with its 13C-labeled counterpart. As cells take up and metabolize the Orotic Acid-13C5, the heavy carbon isotopes are incorporated into orotidine (B106555) 5'-monophosphate (OMP), uridine (B1682114) monophosphate (UMP), and subsequently into other pyrimidine nucleotides like UTP, CTP, and the DNA precursor dTTP.
By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of 13C incorporation and the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). researchgate.netnih.gov This data allows for the calculation of metabolic flux rates through the pyrimidine pathway, offering quantitative insights into how different conditions (e.g., drug treatment, nutrient deprivation, or genetic modification) affect nucleotide synthesis.
Table 1: Hypothetical Isotopologue Distribution in UMP after Labeling with this compound
| Isotopologue | Mass Shift | Relative Abundance (%) in Control Cells | Relative Abundance (%) in Treated Cells |
| M+0 (Unlabeled) | 0 | 5 | 20 |
| M+5 (Fully Labeled) | +5 | 95 | 80 |
This interactive table illustrates a hypothetical outcome where a drug treatment decreases the uptake or utilization of extracellular orotic acid, resulting in a lower proportion of fully labeled UMP (M+5) and a higher proportion of unlabeled (M+0) UMP synthesized from other sources.
Cancer cells and other highly proliferative cells exhibit significant metabolic reprogramming to meet the demands of rapid growth, which includes upregulating nucleotide synthesis. cloudfront.net this compound is an invaluable tool for studying this phenomenon. By tracing the labeled orotic acid, researchers can determine the reliance of cancer cells on the de novo pyrimidine synthesis pathway versus salvage pathways.
For instance, in a study comparing metabolic fluxes in cancer cells versus healthy cells, Orotic Acid-13C5 could be used to demonstrate an increased flux towards pyrimidine synthesis in the cancerous line, providing a potential target for therapeutic intervention. These experiments can reveal how cancer cells reroute metabolic pathways to support biomass production and can be used to test the efficacy of drugs that target nucleotide metabolism. dntb.gov.ua
Microbial Systems in Metabolic Engineering
Microbial systems offer a robust and scalable platform for the biotechnological production of valuable compounds, including orotic acid itself. cds-bsx.com Engineering the metabolism of these microorganisms is key to optimizing yield and productivity.
Certain microorganisms, such as the yeast Yarrowia lipolytica, have been engineered to become powerful producers of orotic acid. nih.govnih.gov A common strategy involves deleting or modifying genes in the pyrimidine biosynthesis pathway. For example, deleting the URA3 gene, which encodes orotidine-5'-phosphate decarboxylase, prevents the conversion of OMP to UMP, leading to the accumulation and secretion of orotic acid. nih.govnih.gov
In this context, this compound can be used as an external standard in fermentation cultures to precisely quantify the production of unlabeled orotic acid by the engineered microbes. It also allows for studies on the potential re-uptake and metabolism of secreted orotic acid under different culture conditions.
Bioreactors provide a controlled environment for large-scale microbial cultivation, allowing for the precise manipulation of parameters like pH, oxygen levels, and nutrient feeding. researchgate.net When optimizing engineered strains for orotic acid production, 13C-Metabolic Flux Analysis (13C-MFA) is a critical tool. nih.govnih.gov While the primary product is unlabeled orotic acid, introducing other 13C-labeled substrates (like 13C-glucose) allows researchers to map the entire central carbon metabolism. This reveals metabolic bottlenecks and competing pathways that might divert carbon away from the desired orotic acid production pathway. The insights gained from these MFA studies guide further genetic engineering strategies to enhance product yield. nih.gov
Table 2: Metabolic Flux Distribution in Engineered Y. lipolytica for Orotic Acid Production
| Metabolic Pathway | Flux in Wild Type (Relative Units) | Flux in Engineered Strain (Relative Units) |
| Glycolysis | 100 | 120 |
| Pentose (B10789219) Phosphate (B84403) Pathway | 30 | 45 |
| TCA Cycle | 80 | 60 |
| Pyrimidine Biosynthesis (to Orotic Acid) | 5 | 95 |
This interactive table represents data that could be obtained from a 13C-MFA study, showing how metabolic engineering redirects carbon flux from central metabolism (like the TCA cycle) towards the pyrimidine biosynthesis pathway to maximize orotic acid production.
Ex Vivo Tissue Preparations
Ex vivo tissue preparations, such as tissue slices or perfused organs, offer an experimental model that bridges the gap between in vitro cell culture and in vivo studies. These systems maintain the tissue architecture and cell-cell interactions, providing a more physiologically relevant context to study metabolism.
The use of this compound in ex vivo models allows for the investigation of pyrimidine metabolism in intact tissues. For example, heart or liver tissue slices can be incubated with the labeled compound to study tissue-specific nucleotide synthesis and the effects of ischemia or drug toxicity. nih.gov A protocol for analyzing the incorporation of stable isotopes into metabolites in ex vivo tissues involves incubating the tissue with a labeled nutrient, followed by metabolite extraction and analysis by mass spectrometry. nih.gov This approach can reveal how different organs contribute to whole-body pyrimidine homeostasis and how diseases like cancer affect the metabolism of specific tissues. nih.gov
Studying Metabolic Flux in Isolated Organ Slices
The use of isolated organ slices is a powerful ex vivo technique that bridges the gap between in vitro cell culture and in vivo animal models, allowing for the study of metabolic processes within the context of intact tissue architecture. nih.gov This methodology is particularly valuable for metabolic flux analysis (MFA), a quantitative approach to determine the rates of metabolic reactions in a biological system. creative-proteomics.comnih.gov By using stable isotope-labeled compounds like this compound, researchers can trace the flow of carbon atoms through specific metabolic pathways. creative-proteomics.commedchemexpress.com
In a typical experiment, thin slices of an organ, such as the liver, are prepared and cultured in a medium containing a 13C-labeled substrate. nih.gov The tissue's viability is confirmed by measuring key metabolic indicators, such as ATP content and the ATP/ADP ratio, which demonstrate that energy charge and redox balance are preserved ex vivo. nih.gov After a period of incubation with the tracer, the tissue and the surrounding medium are collected, and metabolites are extracted for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This analysis quantifies the incorporation of the 13C label into various downstream metabolites, revealing their synthesis rates. nih.gov
For instance, when studying liver tissue, a global tracing experiment might use a medium where glucose and all amino acids are fully labeled with 13C. nih.gov Analysis can reveal the activity of canonical liver pathways, such as the urea (B33335) cycle and bile acid synthesis. nih.gov The introduction of this compound into such a system would specifically allow for the precise measurement of pyrimidine nucleotide synthesis. By tracking the five 13C atoms from the orotic acid molecule as they are incorporated into uridine and cytidine (B196190) nucleotides, researchers can quantify the flux through this critical pathway under various physiological or pathological conditions.
Research on cerebral cortical astrocytes has demonstrated that even unlabeled orotic acid can influence cellular metabolism, particularly under stressful conditions like hypoxia. nih.gov In that study, orotic acid treatment appeared to promote more active mitochondrial metabolism, as evidenced by increased acetate (B1210297) utilization and higher concentrations of intracellular uridine diphosphoryl sugars. nih.gov Using this compound in a similar organ slice model (e.g., brain slices) would enable a direct quantification of how environmental stressors impact the rate of pyrimidine synthesis and its connection to mitochondrial activity.
| Parameter | Description | Relevance in Organ Slice Studies |
| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Quantified by tracing the incorporation of 13C labels from a tracer like this compound into downstream products. |
| Isotope Enrichment | The percentage of a metabolite pool that contains the stable isotope label. | Measured by MS or NMR to determine the contribution of the tracer to the synthesis of new molecules. nih.gov |
| ATP/ADP Ratio | A key indicator of the energy state and metabolic viability of the tissue. | Monitored to ensure the physiological relevance of the ex vivo model. nih.gov |
| Reporter Metabolites | Downstream products whose labeling patterns indicate the activity of specific pathways. | For Orotic Acid-13C5, this would include UMP, UDP, UTP, CTP, and their derivatives. |
Ex Vivo Perfusion Models for Nutrient Tracing
Ex vivo organ perfusion represents a more advanced experimental system that maintains the organ's physiological function and three-dimensional structure outside the body. frontiersin.org This technique is instrumental for stable-isotope tracer studies as it allows for precise control over the nutrient and oxygen supply while collecting effluent for real-time metabolic analysis. frontiersin.org Two primary methods are employed for heart studies: the Langendorff (retrograde aortic perfusion) and the working heart (arterial perfusion) preparations. frontiersin.org These models are highly adaptable for other organs, such as the liver and kidney. nih.gov
In these systems, a stable-isotope tracer like this compound is delivered directly to the organ via the perfusion buffer. frontiersin.org This approach allows researchers to achieve a metabolic steady state, where the uptake and metabolism of the tracer are constant, typically within 10 to 20 minutes for key pathways in ex vivo heart perfusions. frontiersin.org The choice of tracer is dictated by the specific biological question; for investigating nucleotide metabolism, this compound is an ideal substrate to trace the de novo pyrimidine synthesis pathway. frontiersin.org
The process involves perfusing the isolated organ with a buffer containing the 13C-labeled orotic acid. After the perfusion period, the organ is rapidly freeze-clamped to halt all metabolic activity, and tissue extracts are prepared for analysis. frontiersin.org By measuring the 13C enrichment in pyrimidine nucleotides (e.g., UTP, CTP) and related intermediates, scientists can calculate the flux through this pathway. This provides a dynamic assessment of how the organ synthesizes these essential molecules under conditions that closely mimic physiology. frontiersin.org
Recent advancements have demonstrated the ability to maintain human kidneys ex vivo for several days using a cell-free perfusate supplemented with nutrients. nih.gov Spatially resolved isotope tracing in these preserved organs confirmed that metabolic fluxes, including the TCA cycle, remained active. nih.gov Applying this long-term perfusion model with this compound could offer unprecedented insights into the capacity of an organ to sustain nucleotide synthesis over extended periods, which is critical for assessing organ viability for transplantation and for studying repair mechanisms.
| Perfusion Model | Description | Application for Orotic Acid-13C5 |
| Langendorff Heart | Retrograde perfusion via the aorta; the heart does not perform external work. frontiersin.org | Simpler model to study basal myocardial uptake and metabolism of orotic acid into pyrimidines. |
| Working Heart | Antegrade perfusion via the left atrium; the heart performs external work, ejecting perfusate from the left ventricle. frontiersin.org | Assesses orotic acid metabolism under more physiologically demanding conditions, linking nucleotide synthesis to cardiac workload. |
| Liver Perfusion | Perfusion is typically carried out via the portal vein and hepatic artery. | Allows for the study of the liver's central role in processing and metabolizing orotic acid, and its potential impact on lipoprotein metabolism. nih.gov |
| Kidney Perfusion | Perfusion via the renal artery to study filtration, reabsorption, and metabolic functions. nih.gov | Traces the renal handling and metabolism of orotic acid, and the kidney's own pyrimidine synthesis capacity. |
In Vivo Animal Models for Mechanistic Biological Studies
Investigating Metabolic Alterations in Specific Tissues (e.g., Liver, Heart)
In vivo animal models are indispensable for understanding how metabolic pathways operate at the whole-organism level, integrating the complex interplay between different tissues and hormonal regulation. nih.gov The use of stable isotope tracers like this compound in these models allows for the direct measurement of metabolic fluxes within specific organs in a living system. nih.govnih.gov The typical experimental procedure involves administering the 13C-labeled tracer through various methods, such as intravenous infusion, oral gavage, or inclusion in the diet. frontiersin.org
Following the administration of the tracer for a defined period, animals are euthanized, and tissues of interest, such as the liver and heart, are rapidly excised and freeze-clamped to preserve their metabolic state. nih.govnih.gov Subsequent analysis of tissue extracts via MS or NMR reveals the extent to which the 13C label has been incorporated into downstream metabolites. nih.gov
Liver Metabolism: Orotic acid is known to have significant effects on liver metabolism. dntb.gov.ua Administering this compound to animal models would enable researchers to trace its metabolic fate and elucidate the mechanisms by which it influences hepatic processes. For example, it could clarify how orotic acid contributes to altered pyrimidine and purine (B94841) pools, and how these changes subsequently impact lipoprotein metabolism and triglyceride transport. nih.gov This is particularly relevant for studying conditions like orotic acid-induced fatty liver, allowing for a precise quantification of the metabolic shifts that lead to lipid accumulation. dntb.gov.ua
Heart Metabolism: In the heart, orotic acid has been suggested to have protective effects, particularly under conditions of stress or ischemia. researchgate.net Using an in vivo model, such as a mouse subjected to transverse aortic constriction (TAC) to induce pressure-overload hypertrophy, researchers can investigate cardiac metabolism with 13C tracers. nih.govnih.gov Infusing this compound in such a model would allow for the direct assessment of pyrimidine synthesis in the remodeling heart. nih.gov This could reveal whether an enhanced capacity for nucleotide synthesis is a component of the heart's adaptive response to stress, potentially by supporting the synthesis of RNA and proteins required for hypertrophy. researchgate.net
| Tissue | Known Effect of Orotic Acid | Potential Mechanistic Insight from 13C5 Tracer |
| Liver | Can induce fatty liver by impairing VLDL secretion. dntb.gov.ua | Quantify the flux of orotic acid into nucleotide pools and determine how this alteration is linked to the synthesis and transport of lipids. |
| Heart | May improve energy status and tolerance to ischemia. researchgate.net | Measure the rate of de novo pyrimidine synthesis in response to cardiac stress (e.g., pressure overload) to see if it supports the hypertrophic response. nih.govnih.gov |
Exploring Metabolic Links between Environmental Factors and Cellular Processes
Stable isotope tracing in vivo is a powerful method to explore how external environmental factors—ranging from dietary changes to hypoxia or toxin exposure—impact cellular metabolism. By measuring changes in metabolic fluxes, researchers can uncover the mechanisms by which cells adapt to or are damaged by environmental stressors.
A key example of this application is in studying the effects of hypoxia (low oxygen). Research on cultured astrocytes has shown that orotic acid can help preserve mitochondrial metabolism during hypoxia and subsequent reoxygenation. nih.gov In the presence of orotic acid, hypoxic astrocytes maintained a more active mitochondrial metabolism, reflected in their utilization of acetate. nih.gov This suggests that providing a precursor for pyrimidine nucleotides helps cells cope with the metabolic challenges of a low-oxygen environment. nih.gov
Extrapolating this to an in vivo model, this compound could be used to investigate the metabolic response to systemic hypoxia or localized ischemia in various tissues. For instance, researchers could quantify the rate of pyrimidine synthesis in the brain or heart of an animal exposed to a low-oxygen atmosphere. This would directly test the hypothesis that upregulating nucleotide synthesis is a critical protective mechanism. By tracing the 13C atoms, scientists can determine if the exogenously supplied orotic acid is preferentially shunted into nucleotide pools to support cellular survival and function under duress.
This experimental paradigm can be extended to other environmental factors:
Toxins: To study how a hepatotoxin affects the liver's ability to synthesize pyrimidines for repair.
Nutrient Deprivation: To understand how fasting or specific dietary restrictions alter the reliance on de novo versus salvage pathways for nucleotide synthesis in different organs.
Physical Exercise: To investigate whether the demand for nucleotides increases in muscle tissue during intense physical activity to support adaptation and repair. researchgate.net
Prebiotic Chemistry and Origin of Metabolism Research
Abiotic Synthesis of Orotic Acid Precursors
Research into the chemical origins of life explores how the essential building blocks of biology, such as amino acids and nucleobases, could have formed on the primitive Earth. Orotic acid, as the direct precursor to pyrimidine nucleobases in modern metabolism, is a key molecule in these investigations. nih.gov Studies have successfully demonstrated plausible abiotic pathways for the synthesis of orotic acid and its immediate precursors from simple starting materials believed to be present on early Earth.
One established pathway closely parallels the modern biosynthetic route. nih.gov This process begins with the heating of an aqueous solution of aspartic acid and urea. nih.gov These two simple molecules react to form N-carbamoylaspartate, which then cyclizes to form dihydroorotic acid. nih.govnih.gov In the final step, dihydroorotic acid can be converted to orotic acid through photo-dehydrogenation, for example, by irradiation with a tungsten lamp. nih.gov
More recent research has uncovered an even more fundamental pathway that links the synthesis of amino acids and pyrimidine precursors directly from α-ketoacids. nih.govresearchgate.net This work shows that α-ketoacids like oxaloacetate and glyoxylate (B1226380) can react with cyanide and ammonia (B1221849) sources to form not only their corresponding α-amino acids (aspartate and glycine) but also, simultaneously, dihydroorotate (B8406146). nih.govscite.ai This dual synthesis is significant because it suggests a natural emergence of congruent pathways, where the products of one prebiotic reaction become the substrates for another, mirroring the interconnectedness of modern metabolism. nih.govresearchgate.net These findings suggest a seamless transition from prebiotic chemistry to the metabolic pathways seen in life today. nih.gov
| Precursor Molecules | Reaction Conditions | Product(s) | Significance |
| Aspartic Acid + Urea | Heating in aqueous solution | Carbamoylaspartic Acid, Dihydroorotic Acid | Parallels the modern biosynthetic pathway for pyrimidines. nih.gov |
| Dihydroorotic Acid | Irradiation with a tungsten lamp | Orotic Acid | Demonstrates a plausible final step in the abiotic synthesis of orotic acid. nih.gov |
| Oxaloacetate + Cyanide + Ammonia Source | Aqueous solution | Aspartate, Dihydroorotate | Shows simultaneous formation of an amino acid and a pyrimidine precursor from a simple α-ketoacid. nih.govscite.ai |
| Glyoxylate + Malonate + Urea | Aqueous solution | Aspartate, Dihydroorotate | Provides an alternative route from even simpler prebiotic molecules to key biological building blocks. nih.gov |
Implications for Early Earth Protometabolic Pathways
The study of early Earth protometabolic pathways seeks to unravel how the simple inorganic molecules present on the Hadean Earth could have assembled into the complex organic compounds necessary for life, such as amino acids and nucleotides. Orotic acid is a central molecule in this research as it is the direct precursor to uridine monophosphate (UMP), a fundamental component of RNA. The "RNA World" hypothesis, a leading theory on the origin of life, posits that RNA, not DNA, was the primary form of genetic material. Therefore, understanding the abiotic synthesis of orotic acid is crucial to validating this hypothesis.
Experimental models simulating the geochemical conditions of the primitive Earth have demonstrated plausible pathways for the formation of orotic acid. One prominent model shows that α-ketoacids, such as glyoxylate, can react with cyanide and ammonia sources to produce amino acids and, significantly, orotate (B1227488) (the ionized form of orotic acid). Another established prebiotic route involves the reaction of aspartic acid and urea to form dihydroorotate, which can then be converted to orotate. These successful laboratory syntheses from simple, prebiotically abundant precursors strongly suggest that orotic acid was a likely component of the "primordial soup."
The critical role of this compound is to provide definitive proof of these proposed pathways. In these experimental systems, while the unlabeled end-product can be detected, its origin could be ambiguous. By substituting common starting materials with their ¹³C-labeled counterparts (e.g., ¹³C-labeled glyoxylate or urea), scientists can trace the journey of these specific carbon atoms through a series of reactions.
When the reaction is complete, the products are analyzed using mass spectrometry. If the resulting orotic acid molecule shows an increase in mass corresponding exactly to the number of labeled carbon atoms introduced (five, in the case of Orotic Acid-13C5), it provides unambiguous evidence that the proposed pathway is valid. This technique confirms not only the formation of the molecule but also the specific atomic precursors and the reaction mechanism that led to its assembly.
This isotopic tracing is fundamental for distinguishing between competing theories of prebiotic synthesis and for reconstructing the step-by-step emergence of metabolic pathways in the absence of enzymes. The use of this compound and its labeled precursors allows researchers to build a robust, evidence-based picture of how the chemistry of the early Earth could have transitioned into the biochemistry of life.
Interactive Data Table: Isotopic Analysis of Orotic Acid Formation
The following table illustrates the expected results from a mass spectrometry analysis in an experiment testing the prebiotic synthesis of orotic acid using ¹³C-labeled precursors. The analysis confirms the incorporation of five labeled carbon atoms into the orotic acid molecule.
| Compound Analyzed | Labeled Precursor(s) Used | Expected Molecular Weight (Unlabeled) | Observed Molecular Weight (from ¹³C-labeled experiment) | Mass Shift (Daltons) | Interpretation |
| Orotic Acid | ¹³C-labeled Glyoxylate, Urea, etc. | 156.1 Da | 161.1 Da | +5 | Confirms the incorporation of five carbon atoms from the labeled precursors into the orotic acid structure. |
| Orotic Acid Monohydrate | ¹³C-labeled Glyoxylate, Urea, etc. | 174.1 Da | 179.1 Da | +5 | Confirms the structure of the hydrated, fully labeled product. |
Theoretical Frameworks and Computational Approaches in Isotopic Research
Mathematical Modeling for 13C-Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a pivotal technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.gov By introducing Orotic Acid-13C5 Monohydrate into a biological system, researchers can trace the journey of the carbon-13 atoms as they are incorporated into downstream metabolites. creative-proteomics.comresearchgate.net Mathematical modeling is essential to deconvolve these complex labeling patterns and extract meaningful flux data. nih.gov
Stoichiometric Network Reconstruction
The foundational step of any 13C-MFA study is the creation of a stoichiometric network model. This model is a comprehensive, mathematical representation of all relevant biochemical reactions within the cell or organism under investigation. nih.govoup.com
Principles of Reconstruction:
Reaction Scoping: The model must include all significant pathways related to the metabolism of the isotopic tracer. For studies involving Orotic Acid-13C5, this necessitates a detailed reconstruction of the de novo pyrimidine (B1678525) biosynthesis pathway, as well as connected pathways like the urea (B33335) cycle, pentose (B10789219) phosphate (B84403) pathway, and glycolysis. nih.govnih.gov
Mass Balance: Each reaction in the network is defined by a stoichiometric equation, ensuring that mass is conserved. cwi.nl For every metabolite in the model, a mass balance equation is written that equates the sum of the rates of all producing reactions to the sum of the rates of all consuming reactions. helsinki.fi
Compartmentation: In eukaryotic cells, the model must account for different cellular compartments (e.g., mitochondria, cytosol) and the transport of metabolites between them, as orotic acid synthesis involves steps in both locations. cds-bsx.com
The final reconstructed network is represented as a stoichiometric matrix (S), where each row corresponds to a metabolite and each column represents a reaction. This matrix forms the basis for all subsequent flux calculations. cwi.nl
Table 1: Key Reactions in the De Novo Pyrimidine Biosynthesis Pathway Relevant to Orotic Acid Metabolism
| Reaction Name | Substrates | Products | Enzyme | Cellular Location |
| Carbamoyl (B1232498) Phosphate Synthetase II | 2 ATP, Glutamine, HCO₃⁻ | 2 ADP, Glutamate, Carbamoyl phosphate, Pi | CPSII | Cytosol |
| Aspartate Transcarbamoylase | Carbamoyl phosphate, Aspartate | N-Carbamoyl-L-aspartate, Pi | ATCase | Cytosol |
| Dihydroorotase | N-Carbamoyl-L-aspartate | L-Dihydroorotate, H₂O | DHOase | Cytosol |
| Dihydroorotate (B8406146) Dehydrogenase | L-Dihydroorotate, Quinone | Orotic Acid , Reduced quinone | DHODH | Mitochondria |
| Orotate (B1227488) Phosphoribosyltransferase | Orotic Acid , PRPP | Orotidine (B106555) 5'-monophosphate (OMP), PPi | OPRT | Cytosol |
| OMP Decarboxylase | Orotidine 5'-monophosphate (OMP) | Uridine (B1682114) 5'-monophosphate (UMP), CO₂ | OMPDC | Cytosol |
Isotope Labeling Pattern Simulation and Fitting
With the stoichiometric network established, the next step is to use it to determine the unknown metabolic fluxes. This is achieved by simulating the distribution of the 13C label throughout the network and fitting these simulations to experimentally measured data. nih.govbiorxiv.org
The Process:
Isotope Tracer Experiment: The biological system is supplied with this compound. After a period of growth, metabolites are extracted, and the mass distribution of isotopes in key molecules (e.g., UMP, CTP) is measured using techniques like mass spectrometry. nih.gov
Simulation of Labeling Patterns: Computational software uses the stoichiometric model to predict the isotopic labeling pattern of metabolites for a given set of metabolic fluxes. nih.govsemanticscholar.org The core principle is that the labeling pattern of any given metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. researchgate.net
Iterative Fitting: An optimization algorithm iteratively adjusts the flux values in the model, recalculates the simulated labeling patterns, and compares them to the experimental data. researchgate.net This process continues until the difference between the simulated and measured patterns is minimized, yielding the best-fit flux distribution that explains the observed labeling data. nih.gov
This computational fitting process allows researchers to accurately quantify the relative and absolute rates of reactions, revealing how cells utilize different pathways under various conditions. nih.gov
Computational Chemistry for Molecular Interactions
While 13C-MFA probes the network-level behavior of metabolism, computational chemistry methods provide insights into the molecular-level properties of this compound itself. These techniques are crucial for understanding its structure, stability, and interactions with its environment.
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.govsemanticscholar.org It is a powerful tool for determining the most stable three-dimensional shapes (conformations) of a molecule and its relative energies. wiley.com
For orotic acid, DFT can be used to:
Predict Molecular Geometry: Calculate bond lengths, bond angles, and torsion angles with high accuracy. Studies on orotic acid have used DFT to investigate the planarity of the pyrimidine ring and the orientation of the carboxylic acid side chain. nih.govrsc.org
Analyze Conformational Preferences: The carboxylic acid group of orotic acid can rotate relative to the ring. DFT calculations can determine the energy barriers for this rotation and identify the most stable conformers (e.g., synperiplanar vs. antiperiplanar). nih.gov
Evaluate Energetics: By comparing the calculated energies of different conformations, researchers can understand which structures are most likely to exist under physiological conditions. This information is critical for interpreting how the molecule interacts with enzyme active sites.
The isotopic labeling in this compound does not significantly alter its geometry, so DFT results for unlabeled orotic acid are directly applicable.
Table 2: Comparison of Selected Geometric Parameters for Orotic Acid Conformations (Illustrative DFT Data)
| Parameter | Planar Conformation (Syn) | Twisted Conformation (Anti) |
| Relative Energy (kcal/mol) | 0.00 | +2.5 |
| O=C-C-N Torsion Angle | ~0° | ~90° |
| C6-C7 Bond Length (Å) | 1.495 | 1.498 |
| N1-C6-C7 Angle (°) | 113.0 | 114.5 |
Molecular Dynamics Simulations for Hydration and Proton Transfer Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for studying its interactions with water and the dynamics of proton movement.
Hydration Dynamics: The "monohydrate" designation indicates that a water molecule is closely associated with each orotic acid molecule in its crystal structure. MD simulations can extend this view to the solution phase, providing a dynamic picture of the hydration shell. uea.ac.uknih.govmdpi.com These simulations can reveal:
The number of water molecules in the first and second hydration shells. tue.nl
The average residence time of water molecules around the carboxylic acid and ring functional groups.
The specific hydrogen-bonding networks formed between orotic acid and surrounding water. mdpi.com
Proton Transfer Dynamics: Orotic acid has acidic protons on its ring nitrogens and its carboxylic acid group. MD simulations, particularly those combined with quantum mechanical methods (QM/MM) or reactive force fields, can model the process of proton transfer. nih.govplos.orgnih.gov This is crucial for understanding its acid-base chemistry and its interaction with enzyme active sites where proton transfers are common. chemrxiv.org Simulations can map the energy landscape for a proton moving from orotic acid to a nearby water molecule or an enzymatic residue, identifying the most likely pathways and transition states for these fundamental reactions. nih.gov
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
A pivotal future direction lies in the integration of metabolic flux data obtained from Orotic Acid-13C5 Monohydrate tracing with other high-throughput omics datasets, such as proteomics and transcriptomics. This systems biology approach allows for a more holistic understanding of how metabolic states influence and are influenced by gene expression and protein abundance.
By correlating the flux through the de novo pyrimidine (B1678525) biosynthesis pathway with proteomic and transcriptomic data, researchers can build comprehensive models of cellular regulation. For instance, an increase in the flux of labeled orotic acid into pyrimidine nucleotides can be cross-referenced with the upregulation of genes and proteins involved in cell proliferation or DNA repair. This integrated analysis can reveal novel regulatory networks and identify key control points in cellular processes. Recent studies in lung adenocarcinoma have demonstrated the power of combining multi-omics and single-cell analysis to create prognostic signatures related to pyrimidine metabolism. nih.govnih.gov
Table 1: Illustrative Multi-Omics Integration with this compound Tracing
| Omics Layer | Data Generated | Potential Insights from Integration with 13C-Orotic Acid Flux Data |
| Transcriptomics | mRNA expression levels of enzymes in the pyrimidine pathway and related pathways. | Identification of transcriptional regulatory mechanisms controlling pyrimidine biosynthesis in response to metabolic demand. |
| Proteomics | Abundance levels of key enzymes such as dihydroorotate (B8406146) dehydrogenase and uridine (B1682114) monophosphate synthase. | Correlation of enzyme abundance with metabolic flux, revealing post-transcriptional or post-translational regulation. |
| Metabolomics | Quantification of downstream metabolites like UMP, UDP, and CTP. | Direct measurement of the output of the pyrimidine pathway and its contribution to nucleotide pools. |
This multi-faceted approach is crucial for understanding complex diseases like cancer, where metabolic reprogramming is a key hallmark. nih.gov An integrated analysis of metabolomics and proteomics in Bacillus subtilis has already highlighted the pyrimidine metabolism pathway as having a strong correlation between metabolite and protein expression changes during different life cycle stages. acs.org
Development of Novel Isotopic Labeling Strategies
While uniform labeling with 13C5 provides a comprehensive view of the carbon backbone's fate, the development of novel, position-specific isotopic labeling strategies for orotic acid could offer more nuanced insights into specific enzymatic reactions. For example, labeling only the carboxyl carbon could allow for precise tracking of decarboxylation reactions within the pyrimidine synthesis pathway.
Furthermore, dynamic labeling strategies, where the labeled substrate is introduced at specific time points, can provide temporal resolution of metabolic fluxes. This is particularly valuable for studying dynamic cellular processes such as cell cycle progression or response to external stimuli. Combining this compound with other stable isotope tracers in dual-labeling experiments will also enable the simultaneous investigation of interconnected metabolic pathways.
High-Throughput Methodologies for this compound Applications
To accelerate the pace of research, the development of high-throughput methodologies for analyzing samples from this compound tracing experiments is essential. This includes the automation of sample preparation, mass spectrometry analysis, and data processing. The integration of machine learning and deep learning algorithms can aid in the rapid analysis of large and complex datasets generated from these experiments, helping to identify subtle metabolic shifts that might be missed by manual analysis. nih.gov
The establishment of standardized protocols and computational pipelines for flux analysis using 13C-orotic acid will facilitate broader adoption of this technique and ensure the reproducibility of findings across different laboratories. Such advancements will be critical for large-scale screening studies, for instance, in drug discovery or toxicology.
Elucidating Undiscovered Metabolic Branches and Interconnectivities
This compound can serve as a powerful tool to uncover previously unknown metabolic pathways connected to pyrimidine biosynthesis. By tracing the journey of the 13C atoms, researchers may identify novel metabolites and enzymatic transformations. This is particularly relevant in less-studied organisms or in specific cellular contexts where metabolic pathways may differ from canonical models.
Metabolic flux analysis using stable isotope tracing can provide quantitative insights into the flow of metabolites through these newly discovered branches, helping to understand their physiological significance. creative-proteomics.comcreative-proteomics.com This approach has the potential to redefine our understanding of cellular metabolism and reveal new targets for therapeutic intervention. Systems biology approaches that integrate genomic, transcriptomic, and metabolomic data are instrumental in identifying these novel connections. frontiersin.org
Applications in Advanced Metabolic Engineering for Biochemical Production
In the field of metabolic engineering, this compound can be instrumental in optimizing the production of valuable biochemicals. By providing a detailed map of metabolic fluxes, it can help engineers identify bottlenecks in production pathways and design strategies to redirect metabolic flow towards the desired product.
For example, in microorganisms engineered to produce biofuels or pharmaceuticals, understanding the flux through competing pathways, such as nucleotide biosynthesis, is critical for maximizing yield. Tracing with 13C-orotic acid can provide the necessary data to fine-tune gene expression and enzyme activities to achieve optimal production. This quantitative analysis of cellular metabolism provides a rational basis for strain improvement and process optimization in industrial biotechnology.
Q & A
Q. What experimental methods are critical for synthesizing and characterizing Orotic Acid-13C5 Monohydrate in academic studies?
Synthesis typically involves isotopic labeling during precursor reactions, ensuring high isotopic purity (>99% 13C5). Characterization relies on solid-state nuclear magnetic resonance (ssNMR), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA). For example, ssNMR (1H MAS) resolves hydrogen bonding networks, while PXRD confirms crystallinity and phase purity . TGA quantifies hydration stability by monitoring water loss under controlled heating .
Q. How does isotopic labeling (13C5) enhance the study of Orotic Acid’s metabolic pathways?
The 13C5 label enables precise tracking of metabolic flux in urea cycle studies using isotope-ratio mass spectrometry (IR-MS) or 13C NMR. This is critical for investigating disorders like ornithine transcarbamylase deficiency, where labeled orotic acid serves as a tracer to quantify metabolic intermediates .
Q. What spectroscopic techniques are essential for analyzing this compound’s molecular structure?
Key methods include:
- 1H/13C CP MAS NMR : Maps hydrogen bonding and carbon environments, distinguishing tautomeric forms (e.g., lactam vs. lactim) .
- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., COOH, NH) and monitors proton transfer dynamics in hydrates .
- PXRD : Validates crystallographic parameters (unit cell dimensions, space group) against reference data (e.g., CSD code OROTAC01) .
Advanced Research Questions
Q. How do combined NMR crystallography and DFT calculations resolve structural ambiguities in this compound hydrates?
NMR crystallography integrates experimental ssNMR with density functional theory (DFT) gauge-including projector augmented wave (GIPAW) calculations. This approach resolves discrepancies between static X-ray structures and dynamic hydration behavior. For instance, DFT optimizes hydrogen bond geometries (e.g., NH⋯O distances of 1.73–1.84 Å), which are validated against 1H chemical shifts (Δδ = 3.7–9 ppm) . When PXRD simulations diverge at high 2θ angles due to unit cell sensitivity, NMR data provide complementary validation .
Q. What mechanistic insights do computational models provide into hydrogen bonding and hydration dynamics?
DFT-based molecular dynamics (MD) simulations reveal:
- Water Mobility : In orotic acid monohydrate, water molecules act as proton-transfer bridges, with partial mobility observed in MAS NMR due to frictional heating at high spin rates (63–64 kHz) .
- Hydration Classes : Class 1 (isolated water) vs. Class 3 (ion-associated water) hydrates exhibit distinct dehydration kinetics. For magnesium orotate octahydrate, TGA shows stepwise water loss, correlating with channel (Class 2) and ion-bound (Class 3) hydration sites .
Q. How do multi-technique approaches address contradictions in hydrate stability data?
Conflicting PXRD and TGA results (e.g., vacuum-dried magnesium orotate forming a dihydrate) are resolved by:
- Variable-Temperature ssNMR : Detects reversible hydration/dehydration transitions.
- TGA-DSC : Quantifies enthalpy changes during water loss.
- DFT Geometry Optimization : Predicts stable dihydrate configurations when single-crystal data are unavailable .
Methodological Considerations Table
Key Research Gaps and Future Directions
- Dynamic vs. Static Hydration : Probe real-time water mobility using quasi-elastic neutron scattering (QENS) .
- Multi-Nuclear NMR : Expand to 17O/25Mg NMR for ion coordination studies in metal orotates .
- Machine Learning : Train models on DFT/PXRD datasets to predict hydrate stability under varying humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
